molecular formula C10H12F2N2O5 B010122 alpha,alpha-Difluorothymidine CAS No. 101527-46-2

alpha,alpha-Difluorothymidine

Katalognummer: B010122
CAS-Nummer: 101527-46-2
Molekulargewicht: 278.21 g/mol
InChI-Schlüssel: YATQDPXPMDMPID-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha,alpha-Difluorothymidine (dFT) is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It is a modified version of the natural nucleoside thymidine, in which the methyl group at the 5-position is replaced with a difluoromethyl group. This modification confers improved pharmacokinetic properties and increased potency against tumor cells.

Wirkmechanismus

The mechanism of action of alpha,alpha-Difluorothymidine involves its conversion to this compound triphosphate (alpha,alpha-DifluorothymidineTP) within cells. alpha,alpha-DifluorothymidineTP is a potent inhibitor of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is essential for DNA synthesis, and its depletion leads to DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of alpha,alpha-Difluorothymidine is its potency against tumor cells. It has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. However, this compound also has some limitations for lab experiments. Its toxicity can be a concern, and it may require careful handling and monitoring to ensure safety.

Zukünftige Richtungen

There are several potential future directions for research on alpha,alpha-Difluorothymidine. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another area of interest is the development of new analogues of this compound that may have improved pharmacokinetic properties or increased potency against tumor cells. Finally, there is ongoing research into the mechanisms of resistance to this compound, which may provide insights into new approaches for overcoming resistance to this promising anti-cancer agent.

Synthesemethoden

The synthesis of alpha,alpha-Difluorothymidine involves the reaction of 2,2-difluoroethylamine with thymidine in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

DFT has been studied extensively for its potential use in cancer treatment. It has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancer. alpha,alpha-Difluorothymidine works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to a depletion of intracellular thymidine triphosphate, which in turn results in DNA damage and cell death.

Eigenschaften

101527-46-2

Molekularformel

C10H12F2N2O5

Molekulargewicht

278.21 g/mol

IUPAC-Name

5-(difluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12F2N2O5/c11-8(12)4-2-14(10(18)13-9(4)17)7-1-5(16)6(3-15)19-7/h2,5-8,15-16H,1,3H2,(H,13,17,18)/t5-,6+,7+/m0/s1

InChI-Schlüssel

YATQDPXPMDMPID-RRKCRQDMSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)F)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O

Kanonische SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O

101527-46-2

Synonyme

5-difluoromethyl-2'-deoxyuridine
alpha,alpha-difluorothymidine
F2-TDR

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.